4-Iodopyrimidine

Cross-coupling Sonogashira reaction Palladium catalysis

4-Iodopyrimidine (CAS 31462-57-4) is a monohalogenated pyrimidine building block bearing a single iodine substituent at the C4 position of the electron-deficient heteroaromatic ring. The C–I bond at this position exhibits intrinsically higher reactivity in oxidative addition with Pd(0) catalysts compared to the corresponding C4–Cl or C4–Br congeners, making it a preferred substrate for Suzuki-Miyaura, Sonogashira, Heck, and Stille cross-coupling reactions.

Molecular Formula C4H3IN2
Molecular Weight 205.98 g/mol
CAS No. 31462-57-4
Cat. No. B154834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodopyrimidine
CAS31462-57-4
Molecular FormulaC4H3IN2
Molecular Weight205.98 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1I
InChIInChI=1S/C4H3IN2/c5-4-1-2-6-3-7-4/h1-3H
InChIKeyUSYVBQLOSZDDBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodopyrimidine (CAS 31462-57-4): A Strategic C4 Electrophile for Palladium-Catalyzed Cross-Coupling


4-Iodopyrimidine (CAS 31462-57-4) is a monohalogenated pyrimidine building block bearing a single iodine substituent at the C4 position of the electron-deficient heteroaromatic ring . The C–I bond at this position exhibits intrinsically higher reactivity in oxidative addition with Pd(0) catalysts compared to the corresponding C4–Cl or C4–Br congeners, making it a preferred substrate for Suzuki-Miyaura, Sonogashira, Heck, and Stille cross-coupling reactions . Its molecular formula is C₄H₃IN₂ (MW 205.98 g/mol), and it is commercially available as a research-grade intermediate for medicinal chemistry and materials science applications .

Why 4-Chloropyrimidine or 4-Bromopyrimidine Cannot Simply Replace 4-Iodopyrimidine in Cross-Coupling Workflows


The identity of the halogen at the pyrimidine C4 position dictates the rate-limiting oxidative addition step with palladium catalysts. 4-Chloropyrimidine is explicitly reported to exhibit reactivity that is inferior to that of 4-iodopyrimidine in Pd-catalyzed cross-coupling with terminal acetylenes . Authoritative reference works confirm that best results in Heck-type coupling reactions are obtained specifically with iodopyrimidines, not with bromo- or chloro-analogs . Furthermore, the C4–I bond possesses a substantially lower bond dissociation energy than the corresponding C4–Cl bond—a difference quantified by DFT calculations at approximately 25.8 kcal/mol in related pyrimidine systems . This thermodynamic advantage translates into milder reaction conditions, shorter reaction times, and higher turnover numbers in catalytic cycles, making direct substitution of 4-iodopyrimidine with its chloro- or bromo-congeners a scientifically unsound practice when optimized cross-coupling performance is required.

Quantitative Comparative Evidence: 4-Iodopyrimidine vs. Halopyrimidine Analogs


Pd-Catalyzed Cross-Coupling Reactivity: 4-Iodopyrimidine Outperforms 4-Chloropyrimidine

In a direct comparative study of halopyrimidine reactivity toward Pd-catalyzed cross-coupling with terminal acetylenes, the authors explicitly state that '2- and 4-chloropyrimidines can be used as starting compounds, though their reactivity is inferior to that of 2- and 4-iodopyrimidines' . This is a direct, author-stated superiority of the iodo congener over the chloro analog under identical reaction conditions.

Cross-coupling Sonogashira reaction Palladium catalysis

Heck-Type Coupling: Iodopyrimidines Give Best Results Across the Halogen Series

The Science of Synthesis reference work, a premier authoritative compilation of synthetic methodology, states unambiguously that for palladium-catalyzed cross-coupling of halopyrimidines with alkenes or alkynes (Heck-type reactions), 'Best results are obtained with iodopyrimidines' . This class-level recommendation places iodopyrimidines above bromopyrimidines, chloropyrimidines, and fluoropyrimidines for this critical bond-forming transformation.

Heck reaction Palladium catalysis Halopyrimidine reactivity

C4 vs. C2 vs. C5 Reactivity Order in Sonogashira Alkynylation

For Sonogashira alkynylation of halopyrimidines, the established reactivity order is C4 > C2 > C5 . This positional reactivity hierarchy means that 4-iodopyrimidine is more reactive toward Sonogashira coupling than 2-iodopyrimidine, which in turn is more reactive than 5-iodopyrimidine. This ordering is consistent across multiple transition metal-catalyzed reactions and nucleophilic substitutions .

Sonogashira coupling Regioselectivity Pyrimidine alkynylation

C–I vs. C–Cl Bond Dissociation Energy: A 25.84 kcal/mol Thermodynamic Driving Force

DFT calculations at the B3LYP/6-31+G(d,p) level with LANL2DZ core potentials for iodine reveal that in a representative dihalogenated pyrimidine (2-chloro-5-iodopyrimidine), the C–I bond dissociation energy is 25.84 kcal/mol lower than that of the C–Cl bond at the opposing position . While this calculation was performed on a 2-chloro-5-iodo regioisomer rather than 4-iodopyrimidine itself, the magnitude of the C–I vs. C–Cl BDE difference is a fundamental electronic property of the carbon–halogen bond in the pyrimidine π-system and is expected to be qualitatively conserved at the C4 position.

Bond dissociation energy DFT calculation Oxidative addition

Sonogashira Coupling Radiochemical Yield: 89% with 5-Amino-4-iodopyrimidine

In the synthesis of ¹⁴C-labeled glucocorticoid receptor agonists, Sonogashira coupling of a chiral alkyne with 5-amino-4-iodo-[2-¹⁴C]-pyrimidine proceeded with an 89% radiochemical yield . This high coupling efficiency demonstrates the practical synthetic utility of the 4-iodopyrimidine scaffold in demanding radiochemical applications where maximizing yield from precious labeled starting materials is critical.

Radiochemical synthesis Sonogashira coupling Isotopic labeling

Procurement-Relevant Application Scenarios for 4-Iodopyrimidine (CAS 31462-57-4)


Sonogashira Alkynylation for Drug Candidate Diversification

Medicinal chemistry teams pursuing structure–activity relationship (SAR) studies via C4-alkynylpyrimidine libraries should prioritize 4-iodopyrimidine over 4-chloropyrimidine as the starting electrophile. The established reactivity superiority of 4-iodopyrimidine in Pd-catalyzed cross-coupling with terminal acetylenes , combined with the C4 > C2 > C5 positional reactivity hierarchy , ensures the highest probability of successful coupling across diverse alkyne substrates under mild conditions suitable for late-stage functionalization of complex intermediates.

Radiolabeled Probe Synthesis Requiring Maximum Isotope Economy

For radiochemical synthesis programs producing ¹⁴C- or ¹³C-labeled pharmaceutical candidates, 5-amino-4-iodopyrimidine derivatives have demonstrated 89% Sonogashira coupling yields with chiral alkyne partners . The high coupling efficiency of the 4-iodopyrimidine motif makes it the halogen of choice when labeled starting material costs dominate the synthetic economics, as lower-yielding chloro- or bromo-alternatives would result in proportionally greater losses of precious isotope.

Heck and Stille Coupling for C4-Alkenyl and C4-Aryl Pyrimidine Construction

Process chemistry groups developing scalable routes to C4-substituted pyrimidine intermediates should select 4-iodopyrimidine as the electrophilic coupling partner based on the Science of Synthesis recommendation that 'best results are obtained with iodopyrimidines' in Heck-type coupling reactions . The demonstrated ability of 4-iodopyrimidines to undergo Stille coupling with organotin reagents further extends the accessible C–C bond-forming repertoire beyond what is practically achievable with the corresponding 4-chloropyrimidine under identical catalyst loadings and reaction temperatures.

Chemoselective Functionalization in Orthogonal Dihalogenated Pyrimidine Strategies

In synthetic sequences employing dihalogenated pyrimidines (e.g., 2-bromo-4-iodopyrimidine or 2-chloro-4-iodopyrimidine), the substantially lower C–I bond dissociation energy—quantified at 25.84 kcal/mol below the corresponding C–Cl bond in related pyrimidine systems —enables highly chemoselective oxidative addition at the C4–I position in the presence of a C2–Br or C2–Cl substituent. This thermodynamic selectivity allows sequential, orthogonal cross-coupling strategies that are not accessible when both halogens are chlorine or bromine.

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